Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure, which includes a thieno[2,3-b]pyridine core, allows for diverse chemical modifications, making it a versatile molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, cyano, methyl, phenyl, and carboxylate groups.
Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, such as hydrogenation, can be used to reduce the cyano group to an amine or the carboxylate group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at various positions on the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties, useful in the development of sensors or other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The thieno[2,3-b]pyridine core can interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:
Clopidogrel: A well-known antiplatelet drug that also contains a thienopyridine core.
Prasugrel: Another antiplatelet agent with a similar structure.
Ticlopidine: An older thienopyridine derivative used as an antiplatelet drug.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thienopyridine derivatives. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2S/c1-3-23-18(22)16-14(20)13-12(9-19)10(2)15(21-17(13)24-16)11-7-5-4-6-8-11/h4-8H,3,20H2,1-2H3 |
InChI Key |
GACAWOJPNYWVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C#N)C)C3=CC=CC=C3)N |
Origin of Product |
United States |
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